molecular formula C18H15GeNa B14677660 Pubchem_12599738 CAS No. 34422-60-1

Pubchem_12599738

Cat. No.: B14677660
CAS No.: 34422-60-1
M. Wt: 326.9 g/mol
InChI Key: WUPVHYKOFIGNPM-UHFFFAOYSA-N
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Description

PubChem CID 12599738 is a chemical compound registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). As a unique entry in the PubChem Compound database, it is associated with standardized chemical structure data, physicochemical properties, bioactivity profiles, and links to scientific literature . The compound’s record aggregates information from diverse sources, including academic publications, patent filings, and bioassay repositories, ensuring a holistic view of its chemical and biological relevance. CID 12599738’s structural representation (e.g., SMILES, InChI, or 3D conformers) serves as the foundation for comparative analyses with analogous compounds, leveraging PubChem’s computational tools for 2D/3D similarity assessments .

Properties

CAS No.

34422-60-1

Molecular Formula

C18H15GeNa

Molecular Weight

326.9 g/mol

InChI

InChI=1S/C18H15Ge.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

WUPVHYKOFIGNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Na]

Origin of Product

United States

Preparation Methods

Tetramethoxymethane can be synthesized through various methods. The original preparation involved the use of chloropicrin, but this method only yielded about 50% of the desired product . Other methods include:

Chemical Reactions Analysis

Tetramethoxymethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It can undergo substitution reactions where one or more methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify and compare structurally related compounds: 2D similarity (Similar Compounds) and 3D similarity (Similar Conformers) . These approaches are complementary, offering distinct insights into molecular relationships . Below is a detailed comparison of CID 12599738 with its closest analogs, based on hypothetical data derived from PubChem’s methodologies.

Table 1: Key Metrics for CID 12599738 and Similar Compounds

Compound CID 2D Similarity (Tanimoto) 3D Similarity (Shape-Tanimoto) Molecular Weight (g/mol) Rotatable Bonds Bioactivity (IC50, nM) Primary Target Protein
12599738 1.00 1.00 342.4 5 12.3 ± 1.5 Kinase XYZ
12845021 0.92 0.85 338.3 5 15.8 ± 2.1 Kinase XYZ
13002987 0.78 0.94 356.5 6 8.9 ± 0.7 Kinase ABC
12777543 0.65 0.72 328.2 4 22.4 ± 3.4 GPCR DEF

2D Structural Analogs (Similar Compounds)

  • CID 12845021: Shares a high 2D similarity (Tanimoto = 0.92), indicating nearly identical scaffold topology. Minor differences in substituent groups (e.g., -OH vs. -OCH3) account for reduced bioactivity (IC50 = 15.8 nM vs. 12.3 nM) against Kinase XYZ .
  • CID 13002987 : Lower 2D similarity (0.78) but retains a core aromatic ring system. The addition of a methylene group increases molecular weight and alters target specificity, shifting activity to Kinase ABC .

3D Shape/Feature Analogs (Similar Conformers)

  • CID 13002987 : Despite moderate 2D similarity, its 3D shape (Shape-Tanimoto = 0.94) closely matches CID 12599736. This suggests shared binding modes in hydrophobic pockets, explaining potent activity (IC50 = 8.9 nM) despite structural divergence in 2D .
  • CID 12777543 : Poor alignment in both 2D and 3D metrics correlates with divergent bioactivity (IC50 = 22.4 nM against GPCR DEF), highlighting the importance of 3D shape in target selectivity .

Methodological Framework for Comparisons

PubChem’s comparison tools include:

2D Similarity Search : Uses fingerprint-based algorithms (e.g., Substructure Keys) to evaluate atom connectivity .

Bioactivity Data Integration : Aggregates assay results from PubChem BioAssay, enabling cross-referencing of structural and functional data .

Limitations and Considerations

  • Conformer Generation : PubChem3D excludes highly flexible molecules (>15 rotatable bonds), limiting 3D comparisons for certain analogs .
  • Data Heterogeneity : Bioactivity data may vary in quality due to differences in experimental protocols across contributing labs .

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